molecular formula C14H19ClN4O3 B12880137 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide CAS No. 63497-54-1

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide

Cat. No.: B12880137
CAS No.: 63497-54-1
M. Wt: 326.78 g/mol
InChI Key: MDACPDRWSJCGCN-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro substituent, a nitro group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide typically involves multiple steps:

    Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the nitro-substituted benzene derivative.

    Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through a reductive amination reaction, where the nitro group is reduced to an amine, followed by reaction with an aldehyde or ketone to form the pyrrolidine ring.

    Final Coupling: The final step involves coupling the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidine moieties, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-nitrobenzamide: Lacks the pyrrolidine moiety, leading to different chemical and biological properties.

    2-Amino-3-chloro-N-methyl-5-nitrobenzamide: Contains a simpler alkyl substituent instead of the pyrrolidine ring.

    2-Amino-3-chloro-N-((1-methylpyrrolidin-2-yl)methyl)-5-nitrobenzamide: Similar structure but with a different alkyl group on the pyrrolidine ring.

Uniqueness

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is unique due to the presence of the 1-ethylpyrrolidin-2-yl moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63497-54-1

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.78 g/mol

IUPAC Name

2-amino-3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitrobenzamide

InChI

InChI=1S/C14H19ClN4O3/c1-2-18-5-3-4-9(18)8-17-14(20)11-6-10(19(21)22)7-12(15)13(11)16/h6-7,9H,2-5,8,16H2,1H3,(H,17,20)

InChI Key

MDACPDRWSJCGCN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N

Origin of Product

United States

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